
9-(p-Aminostyryl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-Aminostyryl)acridine is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is particularly notable for its unique structure, which includes an acridine core with a p-aminostyryl substituent. This structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Aminostyryl)acridine typically involves the condensation of 9-aminoacridine with p-nitrostyrene, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 9-(p-Aminostyryl)acridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The acridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.
Major Products: The major products formed from these reactions include various substituted acridines and their derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
9-(p-Aminostyryl)acridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a marker for cellular imaging.
Mecanismo De Acción
The mechanism of action of 9-(p-Aminostyryl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of its anticancer properties .
Comparación Con Compuestos Similares
9-Aminoacridine: Known for its antibacterial and anticancer properties.
Amsacrine: A clinically used anticancer drug that also intercalates with DNA and inhibits topoisomerase.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: 9-(p-Aminostyryl)acridine is unique due to its specific p-aminostyryl substituent, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with DNA and other biomolecules .
Propiedades
Número CAS |
23045-49-0 |
|---|---|
Fórmula molecular |
C21H16N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[(E)-2-acridin-9-ylethenyl]aniline |
InChI |
InChI=1S/C21H16N2/c22-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)23-21-8-4-2-6-19(17)21/h1-14H,22H2/b14-11+ |
Clave InChI |
KIYQJAYCIBPURM-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=CC=C(C=C4)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


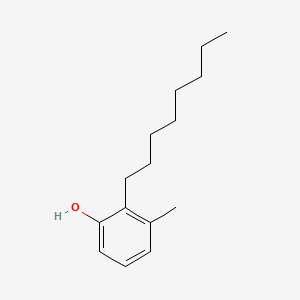


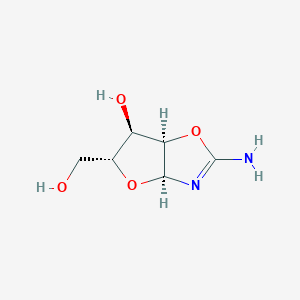
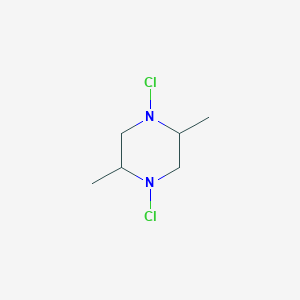
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
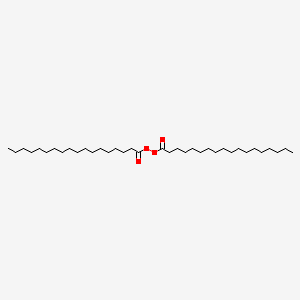

![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

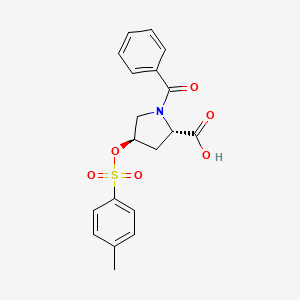
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
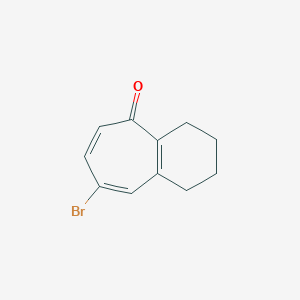
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
